

Technical Guide: 2-(4-Chloro-2-fluorophenoxy)acetic Acid[1]

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Compound of Interest

Compound Name: 2-(4-Chloro-2-fluorophenoxy)acetic acid

CAS No.: 326-75-0

Cat. No.: B1449215

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Executive Summary

2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) is a halogenated phenoxyacetic acid derivative.[1] Structurally analogous to the widely used herbicide 2,4-D, this compound replaces the 2-position chlorine atom with fluorine. This bioisosteric substitution is a critical strategy in medicinal and agrochemical chemistry to modulate metabolic stability, lipophilicity (LogP), and pKa without altering the core pharmacophore. It serves primarily as a building block for synthetic auxins (herbicides) and as an intermediate in the development of CRTh2 receptor antagonists.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Nomenclature & Identification

Property	Detail
IUPAC Name	2-(4-Chloro-2-fluorophenoxy)acetic acid
CAS Number	326-75-0
Molecular Formula	C ₈ H ₆ ClFO ₃
Molecular Weight	204.58 g/mol
SMILES	<chem>O=C(O)COc1ccc(Cl)cc1F</chem>
InChI Key	IOGSUCYKLVFPEH-UHFFFAOYSA-N

Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of analogous phenoxyacetic acids.*

Parameter	Value	Scientific Context
Appearance	White to off-white crystalline solid	Typical of halogenated phenoxy acids.
Melting Point	120–135 °C (Estimated*)	Lower than 2,4-D (140.5 °C) due to the smaller atomic radius of fluorine reducing lattice energy.
pKa (Acid)	~2.9 – 3.1	The electron-withdrawing fluorine (ortho) and chlorine (para) stabilize the carboxylate anion, increasing acidity relative to unsubstituted phenoxyacetic acid (pKa 3.17).
LogP (Lipophilicity)	~2.4 – 2.6	Moderately lipophilic; sufficient for membrane permeability in plant/biological systems.
Solubility	Soluble in Ethanol, DMSO, Acetone. Low solubility in water (<1 g/L) at acidic pH.	Soluble in aqueous alkali (NaOH, KOH) due to salt formation.

Synthetic Methodology

The synthesis follows a Williamson Ether Synthesis protocol, coupling a phenol with a haloacetic acid under basic conditions. This method is preferred for its high yield and operational simplicity.

Reaction Scheme

Reagents: 4-Chloro-2-fluorophenol, Chloroacetic acid, Sodium Hydroxide (NaOH).^[2] Solvent: Water (or Water/Ethanol mixture).



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Figure 1: Step-by-step synthesis pathway via Williamson Ether Synthesis.

Detailed Protocol (Self-Validating)

- Deprotonation: In a round-bottom flask, dissolve 1.0 eq of 4-chloro-2-fluorophenol in 3.0 M NaOH (2.5 eq). Stir at room temperature for 15 minutes. Validation: The solution should become clear/homogeneous as the phenoxide forms.
- Alkylation: Slowly add chloroacetic acid (1.2 eq) to the solution.
 - Critical Control: Maintain temperature $<20^{\circ}\text{C}$ during addition to prevent hydrolysis of chloroacetic acid before reaction.
- Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours.
 - Monitoring: Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The starting phenol spot should disappear.
- Workup: Cool the mixture to 0°C in an ice bath.
- Acidification: Dropwise add concentrated HCl until pH reaches ~ 1 .
 - Observation: A white precipitate (the target acid) will form immediately.
- Purification: Filter the solid, wash with ice-cold water (to remove NaCl), and recrystallize from ethanol/water if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected signals.

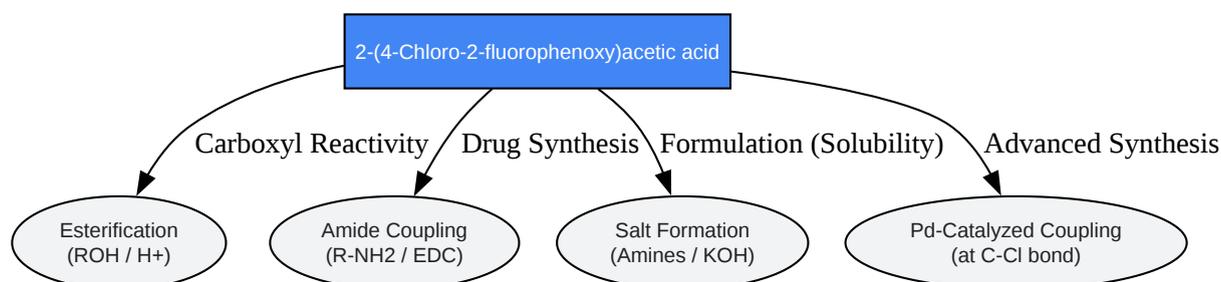
Technique	Expected Signals	Structural Assignment
^1H NMR (DMSO- d_6)	δ 12.8-13.0 (bs, 1H) δ 7.45 (dd, 1H, $J=11$, 2 Hz) δ 7.1-7.2 (m, 2H) δ 4.78 (s, 2H)	Carboxylic acid proton (-COOH). Aromatic H-3 (ortho to F). Aromatic H-5/H-6. Methylene protons (-O-CH $_2$ -).
^{13}C NMR	δ 170.1 (C=O) δ 152.0 (d, $J=245$ Hz) δ 144.5 (d, $J=10$ Hz) δ 65.2	Carbonyl carbon. C-F carbon (large coupling). Ipso carbon (C-O). Alpha carbon (-CH $_2$ -).
IR Spectroscopy	2500–3000 cm^{-1} (Broad) 1710–1730 cm^{-1} (Strong) 1200–1250 cm^{-1}	O-H stretch (Carboxylic acid dimer). C=O stretch. C-O-C ether stretch.

Reactivity & Applications

Reactivity Logic

The molecule possesses three distinct reactive centers:

- Carboxylic Acid: Amenable to esterification, amidation, and salt formation.
- Ether Linkage: Generally stable, but susceptible to cleavage under harsh Lewis acid conditions (e.g., BBr_3).
- Aromatic Ring: The fluorine atom activates the ring for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) under extreme conditions, while the chlorine allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald).



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Figure 2: Functional group reactivity profile.

Applications

- **Agrochemicals:** Acts as a synthetic auxin. The 2-fluoro substitution mimics the steric bulk of hydrogen more closely than chlorine (as in 2,4-D) while altering the electronic properties, potentially overcoming resistance in certain weed biotypes.
- **Medicinal Chemistry:** Used as a scaffold for CRTh2 (DP2) antagonists targeting allergic inflammation and asthma. The fluorinated phenoxy motif improves metabolic stability by blocking the oxidation prone 2-position.

Safety & Handling (GHS Classification)

Based on data for 2,4-D and 2-Chlorophenoxyacetic acid.

- Signal Word: DANGER
- Hazard Statements:
 - H302: Harmful if swallowed.[3]
 - H315: Causes skin irritation.[4]
 - H318: Causes serious eye damage.[3][4]
 - H335: May cause respiratory irritation.[3][4]
 - H411: Toxic to aquatic life with long-lasting effects.
- Handling: Wear nitrile gloves, safety goggles, and use a dust mask/fume hood. Avoid release to the environment.[3][4][5][6]

References

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